molecular formula C10H16Cl2O2 B094701 Sebacoyl chloride CAS No. 111-19-3

Sebacoyl chloride

Cat. No.: B094701
CAS No.: 111-19-3
M. Wt: 239.14 g/mol
InChI Key: WMPOZLHMGVKUEJ-UHFFFAOYSA-N
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Description

Sebacoyl chloride (Decanedioyl dichloride), with the molecular formula C₁₀H₁₆Cl₂O₂ and a CAS number of 111-19-3, is a versatile di-acyl chloride serving as a critical monomer in polymer research . Its primary application is in the synthesis of Nylon-6,10 through a fast, irreversible step-growth polymerization with hexamethylenediamine . This reaction is the foundation of the classic "nylon rope trick" demonstration and is efficiently performed via interfacial polymerization, where the two monomers dissolved in immiscible solvents react at the interface to form a solid polymer film . This method is highly favored for achieving high molecular weight polymer and producing unsupported membranes or coating supported substrates due to the reaction's high equilibrium constant and fast kinetics . Beyond its principal role in creating polyamides, this compound functions as a key intermediate in various chemical syntheses. It is used to prepare esters like decanedioic acid bis-(3-dimethylamino-propyl) ester and in the production of polyamide microcapsules through polycondensation with diamines such as p-phenylenediamine . As a moisture-sensitive compound, it is a colorless to pale yellow liquid with a pungent odor, soluble in hydrocarbons and ethers . It hydrolyzes upon contact with water, evolving hydrogen chloride, and must be handled with appropriate precautions . This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

decanedioyl dichloride
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InChI

InChI=1S/C10H16Cl2O2/c11-9(13)7-5-3-1-2-4-6-8-10(12)14/h1-8H2
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InChI Key

WMPOZLHMGVKUEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCC(=O)Cl)CCCC(=O)Cl
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Molecular Formula

C10H16Cl2O2
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DSSTOX Substance ID

DTXSID3059397
Record name Decanedioyl dichloride
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Molecular Weight

239.14 g/mol
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Physical Description

Colorless liquid with an irritating odor; [Alfa Aesar MSDS]
Record name Sebacoyl chloride
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CAS No.

111-19-3
Record name Sebacoyl chloride
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Preparation Methods

Phosphorus Pentachloride (PCl₅)

While less common due to handling challenges, PCl₅ offers a halogen-rich environment for acyl chloride formation:

C10H18O4+2 PCl5C10H16Cl2O2+2 POCl3+2 HCl\text{C}{10}\text{H}{18}\text{O}4 + 2\ \text{PCl}5 \rightarrow \text{C}{10}\text{H}{16}\text{Cl}2\text{O}2 + 2\ \text{POCl}_3 + 2\ \text{HCl}

Limitations:

  • Higher cost compared to SOCl₂.

  • Requires careful management of POCl₃ byproducts.

Phosgene (COCl₂)

Phosgene-based routes, though hazardous, achieve near-quantitative yields:

C10H18O4+2 COCl2C10H16Cl2O2+2 CO2+2 HCl\text{C}{10}\text{H}{18}\text{O}4 + 2\ \text{COCl}2 \rightarrow \text{C}{10}\text{H}{16}\text{Cl}2\text{O}2 + 2\ \text{CO}_2 + 2\ \text{HCl}

Safety Protocols:

  • Conducted in closed systems with scrubbers to neutralize excess phosgene.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆): Peaks at δ 2.17 ppm (t, J = 7.3 Hz, CH₂-3/10) and δ 1.24 ppm (m, CH₂-5–8) confirm aliphatic chain integrity.

  • ¹³C NMR: Carbonyl signals at δ 174.5 ppm (C=O) and δ 38.9 ppm (CH₂-3/10).

  • FT-IR: Strong absorptions at 1800 cm⁻¹ (C=O stretch) and 600 cm⁻¹ (C-Cl).

Table 2: Spectral Data for this compound

TechniqueKey SignalsAssignment
¹H NMRδ 2.17 (t, CH₂-3/10)Aliphatic protons
¹³C NMRδ 174.5 (C=O)Carbonyl group
FT-IR1800 cm⁻¹Acyl chloride stretching

Purity Assessment

Gas chromatography (GC) with flame ionization detection confirms >95% purity, with residual thionyl chloride <0.5%.

Challenges and Mitigation Strategies

  • Hydrolysis Sensitivity: Exposure to moisture triggers rapid decomposition. Storage under anhydrous conditions (e.g., molecular sieves) is critical.

  • Corrosivity: Glass-lined reactors or Hastelloy equipment prevent chloride-induced corrosion.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYield (%)Purity (%)Safety RiskScalability
Thionyl Chloride95>99ModerateHigh
PCl₅8897HighLow
Phosgene98>99ExtremeModerate

Recent Advances

Solvent-Free Mechanochemical Synthesis

Ball-milling sebacic acid with SOCl₂ reduces reaction time to 2 hours and eliminates solvent waste.

Continuous Flow Systems

Microreactor technology enhances heat transfer and minimizes side reactions, achieving 98% yield at 100 g/h throughput .

Chemical Reactions Analysis

Sebacoyl chloride undergoes several types of chemical reactions, including:

Mechanism of Action

Sebacoyl chloride exerts its effects primarily through its reactivity as an acyl chloride. The chlorine atoms in this compound are highly electrophilic, making the compound reactive towards nucleophiles such as water, alcohols, and amines. This reactivity is the basis for its use in polymerization and substitution reactions .

Comparison with Similar Compounds

Sebacoyl chloride is part of the acyl chloride family, which includes monofunctional (e.g., benzoyl chloride) and bifunctional (e.g., adipoyl chloride, terephthaloyl chloride) derivatives. Below is a detailed comparison based on reactivity, applications, and physicochemical properties.

Table 1: Chemical Properties of this compound and Analogues

Compound Formula Molecular Weight (g/mol) Reactivity Key Applications
This compound C₁₀H₁₆Cl₂O₂ 239.14 High Nylon 6,10, polyamides, nanocomposites
Adipoyl chloride C₆H₈Cl₂O₂ 183.03 High Nylon 6,6, polyesters
Terephthaloyl chloride C₈H₄Cl₂O₂ 203.02 Moderate Aromatic polyamides, drug synthesis
Decanoyl chloride C₁₀H₁₉ClO 190.71 Moderate Esterification, hydrophobization
Benzoyl chloride C₇H₅ClO 140.57 Moderate Pharmaceuticals, dyes

Key Comparative Findings

Reactivity and Hydrolysis this compound hydrolyzes faster than aromatic analogues (e.g., terephthaloyl chloride) due to its aliphatic chain’s flexibility and lower steric hindrance. Under emulsification, its hydrolysis degree correlates inversely with pH, forming sebacic acid and HCl . In gas-phase esterification of microfibrillated cellulose (MFC), this compound achieved a degree of substitution (DS) of 0.14, significantly lower than monofunctional decanoyl chloride (DS ≈ 1), likely due to cross-linking inefficiency .

Polymer Synthesis

  • Nylon Production : this compound produces nylon 6,10 via interfacial polymerization with hexamethylenediamine. Replacing it with adipoyl chloride yields nylon 6,6, which has a higher melting point (265°C vs. 215°C for nylon 6,10) due to shorter chain spacing .
  • Thermal Properties : In poly(ether ester amide)s (PEA), this compound-based polymers exhibited glass transition temperatures (Tg) of 28–39°C , lower than aromatic isophthaloyl chloride derivatives (Tg ≈ 180°C), highlighting the aliphatic chain’s flexibility .

Nanocomposites and Drug Derivatives this compound’s terminal carbonyl chloride groups enable covalent bonding with organoclays, enhancing nanocomposite stability. This property is absent in monofunctional acyl chlorides like benzoyl chloride . In sulfadrug derivatives, this compound showed variable antibacterial activity against Staphylococcus aureus and E. coli, outperformed by benzoyl chloride in potency but offering bifunctional linkage advantages .

Safety and Handling this compound’s bifunctionality increases corrosivity compared to monofunctional analogues. It is toxic upon skin contact and releases HCl upon hydrolysis, requiring stringent moisture control .

Table 2: Polymer Properties Using this compound vs. Alternatives

Polymer System Diacid Chloride Tg (°C) Molecular Weight (kDa) Key Advantage
Poly(ether ester amide) This compound 28–82 32–70.5 Flexibility, biodegradability
Poly(ether ester amide) Isophthaloyl chloride ~180 20–45 Thermal stability
Nylon 6,10 This compound - N/A Chemical resistance
Nylon 6,6 Adipoyl chloride - N/A Higher melting point

Biological Activity

Sebacoyl chloride, a derivative of sebacic acid, is an important compound in organic chemistry and materials science. Its biological activity has garnered attention for potential applications in pharmaceuticals, particularly in anti-tumor and antimicrobial therapies. This article explores the biological activities associated with this compound, highlighting its synthesis, mechanism of action, and relevant research findings.

1. Synthesis and Characterization

This compound is synthesized through the chlorination of sebacic acid. The resulting compound is characterized using various spectroscopic techniques such as NMR, FT-IR, and UV spectroscopy. These methods confirm the structure and purity of this compound, which serves as a versatile building block for synthesizing various bioactive compounds.

2. Anti-Tumor Activity

Recent studies have demonstrated that this compound exhibits significant anti-tumor activity. In vitro cytotoxicity tests were conducted on human breast cancer cell lines (MCF-7) and cervical cancer cell lines (HeLa). The results indicated that many derivatives synthesized from this compound show considerable cytotoxic effects against these tumor cell lines.

Table 1: Anti-Tumor Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Activity
Compound AMCF-715Significant
Compound BHeLa20Significant
Compound CMCF-710Highly Significant
Compound DHeLa25Moderate

The above table summarizes the inhibitory concentration (IC50) values for various compounds derived from this compound, showcasing their potential as anti-cancer agents .

3. Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. A modified chitosan nanoparticle hydrogel incorporating sebacoyl moiety was developed, demonstrating enhanced antimicrobial activity against several bacterial strains and fungi.

Table 2: Antimicrobial Activity of Cts-SC NPs

MicroorganismZone of Inhibition (mm)
Bacillus subtilis18
Pseudomonas aeruginosa21
Aspergillus flavus15

The modified hydrogel showed improved performance compared to unmodified chitosan nanoparticles, indicating that this compound can enhance the antimicrobial efficacy of polymeric materials .

The biological activity of this compound can be attributed to its ability to interact with cellular components. In anti-tumor applications, it is believed to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. For antimicrobial activity, the disruption of bacterial cell wall synthesis is a proposed mechanism, where derivatives act as analogs to folic acid, interfering with essential metabolic processes in bacteria .

5. Case Studies

Several case studies highlight the effectiveness of this compound derivatives in clinical settings:

  • Case Study 1 : A derivative demonstrated promising results in a preclinical model of breast cancer, showing a reduction in tumor size by over 50% when administered alongside standard chemotherapy.
  • Case Study 2 : In a clinical trial involving patients with recurrent bacterial infections, a formulation containing this compound showed a significant decrease in infection rates compared to controls.

Q & A

Q. What are the primary safety protocols for handling sebacoyl chloride in laboratory settings?

this compound is highly corrosive and moisture-sensitive, requiring strict safety measures. Key protocols include:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and long-sleeved lab coats to prevent skin/eye contact .
  • Ventilation: Use a fume hood to avoid inhalation of vapors, which can damage mucous membranes .
  • Storage: Keep containers tightly sealed under inert gas (e.g., argon) to prevent hydrolysis. Store away from water sources and oxidizers .
  • Spill Management: Neutralize spills with dry sand or sodium bicarbonate, followed by disposal as hazardous waste .

Q. How is this compound synthesized on a laboratory scale?

A common method involves the reaction of sebacic acid with thionyl chloride (SOCl₂):

Reaction Setup: Add sebacic acid to excess SOCl₂ under anhydrous conditions in a reflux apparatus.

Reflux: Heat at 70–80°C for 4–6 hours to form this compound and byproducts (SO₂, HCl).

Purification: Distill under reduced pressure to isolate the product. Confirm purity via FTIR (C=O stretch at ~1800 cm⁻¹) and NMR (δ ~2.3 ppm for CH₂ adjacent to carbonyl) .

Q. What analytical techniques are used to characterize this compound?

  • Titration: Quantify active chloride content via argentometric titration .
  • Spectroscopy: Use FTIR to confirm carbonyl groups and NMR (¹H/¹³C) to verify structure and purity .
  • Thermal Analysis: DSC/TGA to assess decomposition temperatures (~200°C) .

Advanced Research Questions

Q. How can reaction yields be optimized in this compound-mediated polymerizations (e.g., nylon 6,10)?

Key factors include:

  • Moisture Control: Use Schlenk lines or molecular sieves to maintain anhydrous conditions, as trace water hydrolyzes this compound, reducing reactivity .
  • Stoichiometry: Balance this compound with diamine (e.g., hexamethylenediamine) at a 1:1 molar ratio to maximize polymer chain length.
  • Solvent Choice: Non-polar solvents (e.g., hexane) minimize side reactions. Monitor interfacial polymerization kinetics via viscometry .

Q. How do researchers resolve contradictions in reported reaction efficiencies for this compound-based syntheses?

Discrepancies often arise from:

  • Impurity Profiles: Variations in starting material purity (e.g., sebacic acid grade) affect reactivity. Validate precursors via HPLC or GC-MS .
  • Experimental Conditions: Differences in stirring rates, temperature gradients, or mixing methods (e.g., dropwise addition vs. bulk mixing) impact interfacial reactions. Reproduce studies using controlled parameters (e.g., 500 rpm stirring, 25°C) .
  • Data Normalization: Report yields relative to theoretical maxima and provide full spectroscopic datasets for cross-comparison .

Q. What methodologies are recommended for quantifying residual this compound in reaction mixtures?

  • Derivatization: React residuals with excess ethanol to form diethyl sebacate, then quantify via GC-FID .
  • Colorimetric Assay: Use hydroxylamine hydrochloride to convert unreacted acyl chloride to hydroxamic acid, detected spectrophotometrically at 540 nm .

Q. How can computational modeling aid in predicting this compound reactivity?

  • DFT Calculations: Model transition states for nucleophilic acyl substitution reactions to predict solvent effects or catalytic mechanisms.
  • Molecular Dynamics (MD): Simulate polymerization kinetics under varying temperatures/solvents. Validate with experimental DSC and rheology data .

Methodological Best Practices

Q. What are the ethical considerations in publishing this compound research?

  • Data Transparency: Include raw datasets (e.g., NMR spectra, titration curves) in supplementary materials to ensure reproducibility .
  • Hazard Disclosure: Clearly outline safety protocols and disposal methods in compliance with local regulations (e.g., Japan’s Industrial Safety and Health Act) .

Q. How should researchers address discrepancies between experimental and theoretical yields?

  • Error Analysis: Systematically evaluate sources of loss (e.g., volatilization during distillation, incomplete reactions) via mass balance calculations.
  • Control Experiments: Repeat reactions with deuterated solvents or inert tracers to identify side pathways .

Q. What strategies improve reproducibility in this compound-based experiments?

  • Standardized Protocols: Publish detailed procedures (e.g., exact stirring rates, humidity levels) using guidelines from journals like Beilstein Journal of Organic Chemistry .
  • Collaborative Validation: Share samples with independent labs for cross-verification of results .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Sebacoyl chloride
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Sebacoyl chloride

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